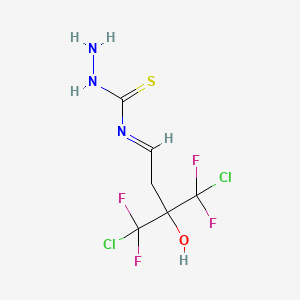

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone

Description

The compound 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone (CAS: 100482-82-4) is a halogenated thiosemicarbazone derivative characterized by a complex aldehyde backbone substituted with multiple fluorine and chlorine atoms, as well as a chlorodifluoromethyl group . Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. The structural uniqueness of this compound lies in its polyhalogenated framework, which likely influences its electronic properties, steric bulk, and reactivity compared to simpler analogs.

Properties

CAS No. |

100482-82-4 |

|---|---|

Molecular Formula |

C6H7Cl2F4N3OS |

Molecular Weight |

316.10 g/mol |

IUPAC Name |

(3E)-1-amino-3-[4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxybutylidene]thiourea |

InChI |

InChI=1S/C6H7Cl2F4N3OS/c7-5(9,10)4(16,6(8,11)12)1-2-14-3(17)15-13/h2,16H,1,13H2,(H,15,17)/b14-2+ |

InChI Key |

UGZDNTMXESDINT-JLZUIIAYSA-N |

Isomeric SMILES |

C(/C=N/C(=S)NN)C(C(F)(F)Cl)(C(F)(F)Cl)O |

Canonical SMILES |

C(C=NC(=S)NN)C(C(F)(F)Cl)(C(F)(F)Cl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone typically involves multiple stepsThe final step involves the formation of the thiosemicarbazone group through a reaction with thiosemicarbazide under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its closest structural analogs based on halogenation patterns and functional groups. Data are derived from CAS registry entries and related synthetic studies (Table 1) .

Table 1: Structural Comparison of Halogenated Thiosemicarbazone Derivatives

| CAS No. | Compound Name (Abbreviated) | Key Substituents |

|---|---|---|

| 100482-82-4 | 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone | Cl, F, ClF2C- group, hydroxyl, thiosemicarbazone |

| 100482-80-2 | 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxy-butyraldehyde oxime | Cl, F, ClF2C- group, hydroxyl, oxime |

| 100482-83-5 | 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)-butyraldehyde | Cl, F, CF3 group, hydroxyl |

| 100482-85-7 | 4,4-Dichloro-4-fluoro-3-(chlorodifluoromethyl)-3-hydroxy-butyraldehyde | Cl (×2), F, ClF2C- group, hydroxyl |

Key Observations

Halogenation Patterns :

- The target compound (100482-82-4) features dual chlorine atoms and two fluorine atoms on the aldehyde backbone, combined with a chlorodifluoromethyl (-CF2Cl) group. This contrasts with analogs like 100482-83-5, which replaces -CF2Cl with a trifluoromethyl (-CF3) group. The presence of -CF2Cl may enhance lipophilicity and resistance to metabolic degradation compared to -CF3 .

- Compound 100482-85-7 shares the -CF2Cl group but lacks the thiosemicarbazone moiety, highlighting the importance of the thiosemicarbazone functional group in conferring metal-chelating properties.

Functional Group Variations: Replacing the thiosemicarbazone group with an oxime (100482-80-2) alters the compound’s coordination chemistry. Thiosemicarbazones typically exhibit stronger metal-binding capabilities due to the sulfur and nitrogen donor atoms, which are critical for biological activity .

Biological Implications :

- While direct biological data for 100482-82-4 are unavailable, studies on analogous halogenated thiosemicarbazones (e.g., 3-fluoro-4-acetamidobenzaldehyde thiosemicarbazone) suggest that fluorination and chlorination enhance anti-mycobacterial activity by improving membrane permeability and target binding . The polyhalogenated structure of 100482-82-4 may similarly potentiate its bioactivity, though empirical validation is required.

Biological Activity

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H7Cl2F4N3OS

- Molecular Weight : 316.104 g/mol

- CAS Number : 100482-82-4

- Density : 1.613 g/cm³

- Boiling Point : 219.9ºC at 760 mmHg

- Flash Point : 86.8ºC

Antimicrobial Activity

Research indicates that thiosemicarbazones exhibit significant antimicrobial properties. A study examining various thiosemicarbazones, including the compound , demonstrated effectiveness against a range of bacterial strains, showing potential as a lead for antibiotic development. The mechanism often involves interference with microbial metabolism and enzyme inhibition.

Anticancer Potential

Thiosemicarbazones have been studied for their anticancer properties. The compound has shown activity against several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

- Induction of apoptosis through the activation of caspases.

- Inhibition of cell proliferation by disrupting the cell cycle.

A notable study reported that this compound inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. It has been shown to enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from damage caused by free radicals.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell survival.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can exert protective effects against oxidative damage.

- Gene Expression Regulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this thiosemicarbazone on human breast cancer cells (MCF-7). The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through the mitochondrial pathway.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 40 |

| 50 | 25 | 70 |

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.